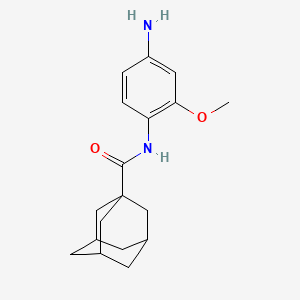

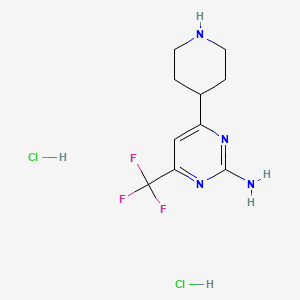

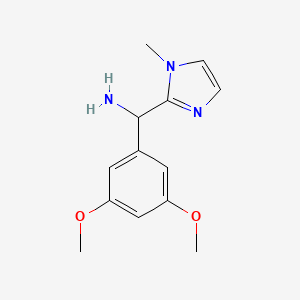

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide is a compound that is likely to possess a structure similar to the adamantane derivatives described in the provided papers. Adamantane is a bulky, rigid, diamondoid structure that is often used in medicinal chemistry to enhance the pharmacokinetic properties of pharmaceuticals. The specific compound is not directly mentioned in the provided papers, but the adamantane moiety is a common feature in the described compounds, which are used for their potential biological activities, such as antiviral properties against influenza viruses and as a structural component in high-performance polymers .

Synthesis Analysis

The synthesis of adamantane derivatives can be achieved through various methods. For instance, a microwave-assisted three-component one-pot cyclocondensation method was used to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl group . Another approach involved the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride and other reagents at elevated temperatures . These methods highlight the versatility in synthesizing adamantane derivatives, which could be applied to the synthesis of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts a high degree of rigidity and three-dimensionality to the molecule. This core is often functionalized with various substituents that can influence the compound's physical, chemical, and biological properties. In the context of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide, the presence of an amino and a methoxy group on the phenyl ring would likely affect its interaction with biological targets or its solubility in different solvents.

Chemical Reactions Analysis

Adamantane derivatives can participate in a variety of chemical reactions, primarily due to the functional groups attached to the adamantane core. The papers provided do not detail specific reactions for N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide, but they do suggest that adamantane-containing compounds can be synthesized and modified using standard organic synthesis techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. For example, polyamides derived from adamantane-containing diamines exhibit high thermal stability, good solubility in polar solvents, and high tensile strength . These properties are indicative of the potential of adamantane derivatives to be used in high-performance materials. The specific properties of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide would need to be determined experimentally, but it is reasonable to expect that it would share some characteristics with the compounds described in the papers, such as stability and solubility influenced by the adamantane core and the substituents on the phenyl ring.

Scientific Research Applications

Pharmacological Profile and Neurodegenerative Disease Treatment

Adamantane derivatives, including compounds similar to N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide, have been studied for their pharmacological profiles. These compounds, such as amantadine and memantine, are known for their effectiveness in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. Research indicates that certain adamantane derivatives, like 1-fluoro- and 1-phosphonic acid adamantane derivatives, exhibit promising pharmacological potential against these diseases, surpassing well-known drugs in this category. This insight suggests that N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide could be explored for similar therapeutic applications, focusing on its structure-activity relationships and potential benefits for neurodegenerative disease treatment (Dembitsky, Gloriozova, & Poroikov, 2020).

Antiviral Applications

The adamantane structure is also significant in antiviral therapies, particularly in treating influenza. Adamantane derivatives, such as amantadine and rimantadine, function as M2 proton channel blockers, inhibiting the influenza virus. This mechanism prevents the virus from replicating within host cells, offering a strategic approach to antiviral therapy. Given the structural similarities, N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide could potentially be assessed for its antiviral capabilities, especially against influenza and other viral diseases that may benefit from the inhibition of proton channels (Moorthy, Poongavanam, & Pratheepa, 2014).

Drug Delivery Systems

Adamantane derivatives have been explored for their utility in drug delivery systems due to their ability to enhance the solubility and bioavailability of pharmaceutical compounds. The unique structure of adamantane, characterized by its cage-like framework, provides an excellent platform for developing more efficient drug delivery vehicles. This approach can improve the pharmacokinetic profiles of drugs, making compounds like N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide candidates for further study in the context of drug delivery systems. Research in this area could focus on the compound's ability to interact with biological membranes and facilitate the targeted delivery of therapeutics (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Mechanism of Action

Target of action

Adamantane derivatives are known to have a wide range of biological activities . They can interact with various proteins and receptors in the body, which could potentially be the targets of this compound.

Mode of action

Without specific information, it’s difficult to describe the exact mode of action of “N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide”. Adamantane derivatives are known for their high reactivity, which allows them to interact with various biological targets .

Biochemical pathways

Adamantane derivatives are known to affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

Adamantane derivatives are generally known for their stability and resistance to metabolism, which can lead to good bioavailability .

properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-22-16-7-14(19)2-3-15(16)20-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10,19H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFXBPDTXXBFSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)

![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)

![(3-Fluoro-4-methylphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2524467.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2524468.png)

![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)